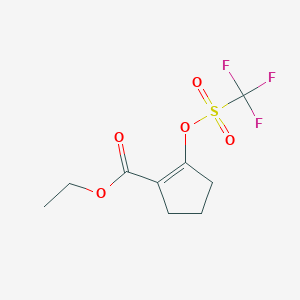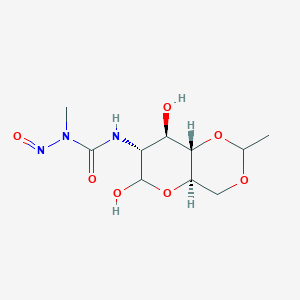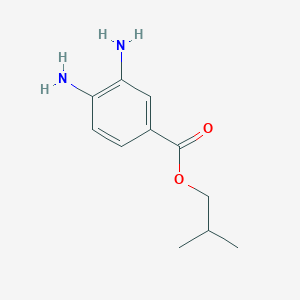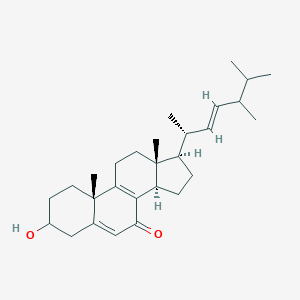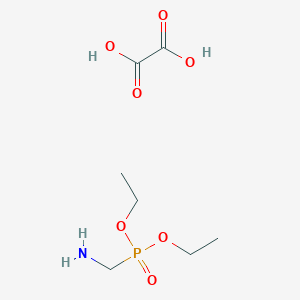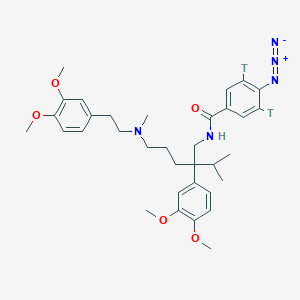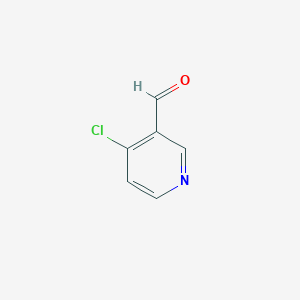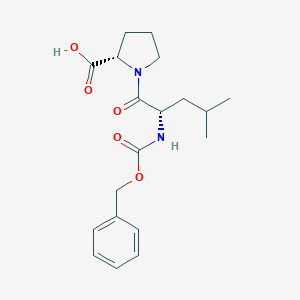
Z-Leu-Pro-OH . CHA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Z-Leu-Pro-OH . CHA: is a synthetic peptide compound that is commonly used in biochemical and pharmaceutical research. It is composed of a sequence of amino acids, specifically leucine and proline, and is often utilized in studies involving enzyme activity and protein interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Z-Leu-Pro-OH . CHA typically involves the stepwise addition of protected amino acids to form the desired peptide sequence. The process begins with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions. The protected amino acids are then coupled using peptide bond-forming reagents such as carbodiimides. After the peptide chain is assembled, the protecting groups are removed to yield the final product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of amino acid coupling and deprotection, allowing for the efficient production of large quantities of the peptide. The final product is then purified using techniques such as high-performance liquid chromatography (HPLC) to ensure its purity and quality.
Chemical Reactions Analysis
Types of Reactions: Z-Leu-Pro-OH . CHA can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized to form disulfide bonds if cysteine residues are present.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Functional groups within the peptide can be substituted with other groups to modify its properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Nucleophilic reagents such as amines or thiols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked peptides, while reduction can yield peptides with free thiol groups.
Scientific Research Applications
Chemistry: Z-Leu-Pro-OH . CHA is used as a model compound in studies of peptide synthesis and modification. It serves as a benchmark for testing new synthetic methods and reagents.
Biology: In biological research, this compound is used to study enzyme-substrate interactions. It can be used as a substrate for proteases to investigate their specificity and activity.
Medicine: The compound is also used in the development of peptide-based drugs. Its stability and well-defined structure make it an ideal candidate for drug design and testing.
Industry: In the pharmaceutical industry, this compound is used in quality control processes to ensure the consistency and purity of peptide-based products.
Mechanism of Action
The mechanism of action of Z-Leu-Pro-OH . CHA involves its interaction with specific enzymes or proteins. The peptide can act as a substrate for proteases, which cleave the peptide bond between leucine and proline. This cleavage can be monitored to study the activity and specificity of the protease. Additionally, the peptide can bind to other proteins, influencing their structure and function.
Comparison with Similar Compounds
Z-Leu-Gly-OH: A similar peptide with glycine instead of proline.
Z-Leu-Ala-OH: A peptide with alanine replacing proline.
Z-Leu-Val-OH: A peptide with valine in place of proline.
Comparison: Z-Leu-Pro-OH . CHA is unique due to the presence of proline, which introduces a kink in the peptide chain. This kink can affect the peptide’s interaction with enzymes and proteins, making it a valuable tool for studying protein structure and function. Other similar compounds, such as Z-Leu-Gly-OH or Z-Leu-Ala-OH, lack this kink and may have different properties and applications.
Properties
CAS No. |
116939-86-7 |
|---|---|
Molecular Formula |
C19H26N2O5 |
Molecular Weight |
362.4 g/mol |
IUPAC Name |
(2S)-1-[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C19H26N2O5/c1-13(2)11-15(17(22)21-10-6-9-16(21)18(23)24)20-19(25)26-12-14-7-4-3-5-8-14/h3-5,7-8,13,15-16H,6,9-12H2,1-2H3,(H,20,25)(H,23,24)/t15-,16-/m0/s1 |
InChI Key |
WIMACFFGMDFEAP-HOTGVXAUSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)OCC2=CC=CC=C2 |
SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Synonyms |
Z-Leu-Pro-OH . CHA |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Furo[3,2-b]pyridine-3-carbonitrile](/img/structure/B38040.png)
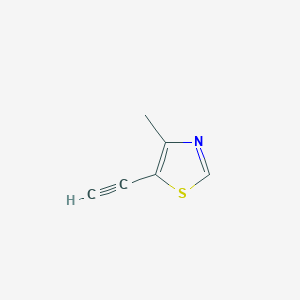

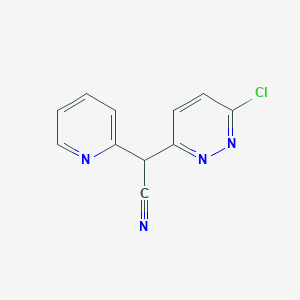
![1H,7H-Furo[3,4-g]pyrrolizin-1-one,hexahydro-(9CI)](/img/structure/B38053.png)
